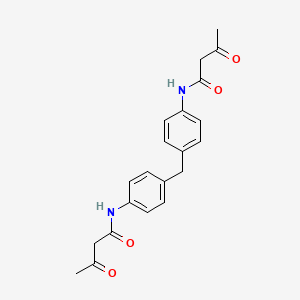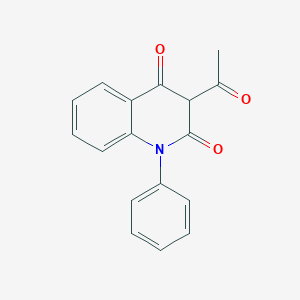
3-Acetyl-1-phenylquinoline-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Acetyl-1-phenylquinoline-2,4-dione is a heterocyclic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core with acetyl and phenyl substituents, making it a valuable molecule for various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetyl-1-phenylquinoline-2,4-dione typically involves the reaction of 2-aminobenzophenone with acetic anhydride under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the quinoline ring system. The reaction conditions often include heating the mixture to reflux and using a catalyst such as sulfuric acid to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as using environmentally friendly solvents and catalysts, are being explored to make the process more sustainable .
化学反应分析
Types of Reactions: 3-Acetyl-1-phenylquinoline-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,4-dione derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, forming hydroxyquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents on the quinoline ring, enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which exhibit enhanced biological activities and are used in drug development .
科学研究应用
3-Acetyl-1-phenylquinoline-2,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex quinoline derivatives with potential pharmaceutical applications.
Biology: The compound exhibits antimicrobial, antiviral, and anticancer activities, making it a valuable molecule for biological studies.
Medicine: Quinoline derivatives, including this compound, are investigated for their potential as therapeutic agents for various diseases, including malaria, cancer, and bacterial infections.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 3-Acetyl-1-phenylquinoline-2,4-dione involves its interaction with various molecular targets. The compound can inhibit enzymes such as DNA gyrase and topoisomerase, leading to the disruption of DNA replication and cell division in microorganisms. Additionally, it can interact with cellular receptors and signaling pathways, modulating biological processes and exhibiting therapeutic effects .
相似化合物的比较
Quinoline-2,4-dione: Shares the quinoline core but lacks the acetyl and phenyl substituents.
4-Hydroxyquinoline: Contains a hydroxyl group at the 4-position instead of the acetyl group.
2-Phenylquinoline: Lacks the acetyl group but has a phenyl substituent at the 2-position.
Uniqueness: 3-Acetyl-1-phenylquinoline-2,4-dione is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of both acetyl and phenyl groups enhances its potential as a versatile molecule for various applications in medicinal chemistry and industrial processes .
属性
IUPAC Name |
3-acetyl-1-phenylquinoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO3/c1-11(19)15-16(20)13-9-5-6-10-14(13)18(17(15)21)12-7-3-2-4-8-12/h2-10,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDLDMIWLRYLGRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1C(=O)C2=CC=CC=C2N(C1=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
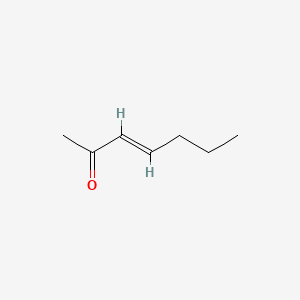
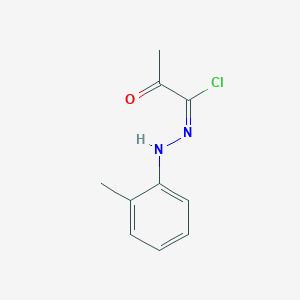
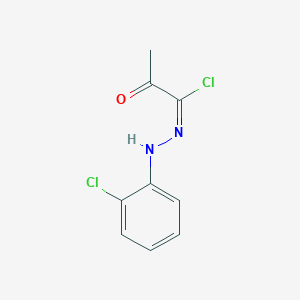
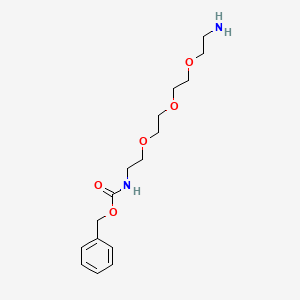

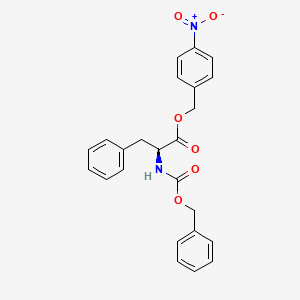
![sodium;(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B8006718.png)
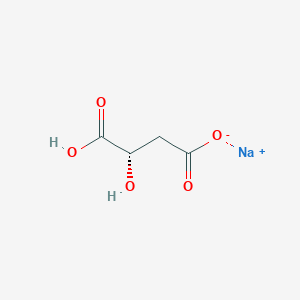
![disodium;2-[methyl-[(E)-N'-phosphonatocarbamimidoyl]amino]acetic acid;hydrate](/img/structure/B8006722.png)
![sodium;2-[(Z)-(3,5-dibromo-4-hydroxy-2-methylphenyl)-(3,5-dibromo-2-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonate](/img/structure/B8006739.png)
![1-Phenyl[1]benzopyrano[4,3-c]pyrazole-4(1H)-one](/img/structure/B8006756.png)
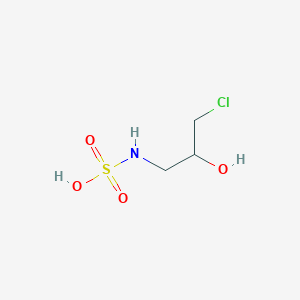
![N-[4-methyl-3-(3-oxobutanoylamino)phenyl]-3-oxobutanamide](/img/structure/B8006767.png)
